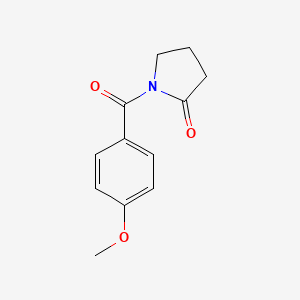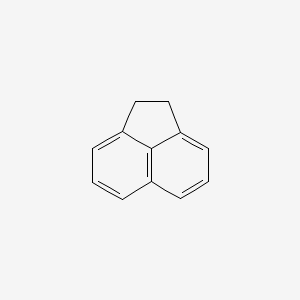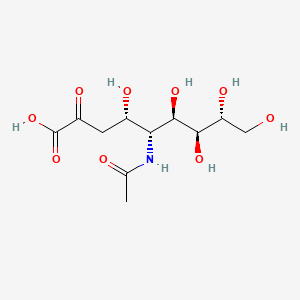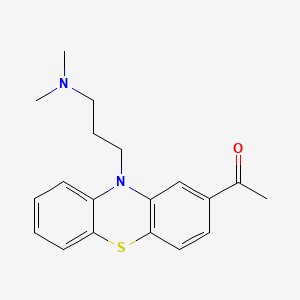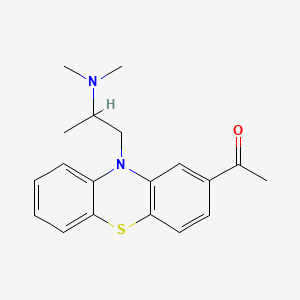![molecular formula C22H19Cl2N5O B1665018 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide CAS No. 181821-99-8](/img/structure/B1665018.png)
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD 8717
Applications De Recherche Scientifique
Antidepressant and Nootropic Potential
- A study by Thomas, Nanda, Kothapalli, & Hamane (2016) explored the synthesis and pharmacological activity of compounds related to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their research found that certain derivatives exhibited significant antidepressant and nootropic activities, highlighting the potential of these compounds in central nervous system (CNS) applications.
Gastric Antisecretory Activity
- In research conducted by Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa (1997), various derivatives of 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides were synthesized and evaluated for their gastric antisecretory activity. The study highlighted their potential in treating acid-related gastrointestinal disorders, with some compounds showing promising results in vitro and in vivo.
Modulation of Metal-Bound Water
- The study by Tyler, Noveron, Olmstead, & Mascharak (2003) investigated the Co(III) complexes of ligands related to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their findings provided insights into the role of Cys-S oxidation in Co-containing nitrile hydratase, which could be significant for enzymatic activity and industrial applications.
Synthesis of Polyamides
- Research by Faghihi & Mozaffari (2008) involved the synthesis of new polyamides using derivatives of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, which is structurally related to the compound . These polyamides, with their inherent pyridyl moiety, have potential applications in material science.
Inhibition of Cytochrome P450-Dependent Reactions
- A study by Diederen & Kadatz (1981) explored the effects of benzimidazole derivatives structurally similar to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their findings suggested the potential of these compounds in modulating cardiac function and interactions with cytochrome P450-dependent pathways.
Propriétés
Numéro CAS |
181821-99-8 |
|---|---|
Nom du produit |
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide |
Formule moléculaire |
C22H19Cl2N5O |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-14-10-17(11-15(2)24-14)25-21(26)19-6-5-9-23-22(19)30(27)13-16-7-8-18(28-3)12-20(16)29-4/h5-12H,13H2,1-4H3,(H,24,25,26) |
Clé InChI |
BDHAPQXDDJQQBI-JPKZNVRTSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
SMILES |
CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC |
Apparence |
Solid powder |
Autres numéros CAS |
141034-42-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AD 5819 AD-5819 AS 5370 AS-5370 DAT 582 DAT-582 N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



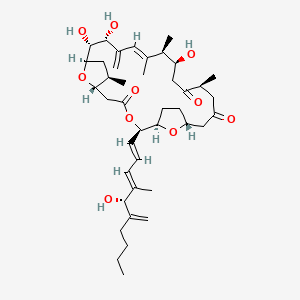
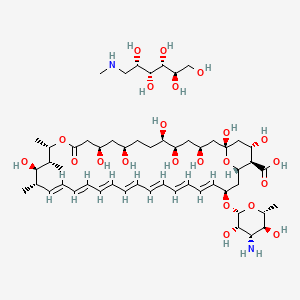
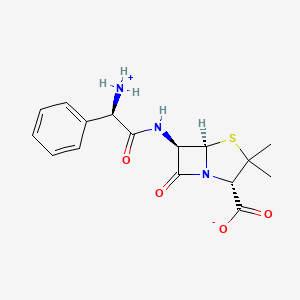
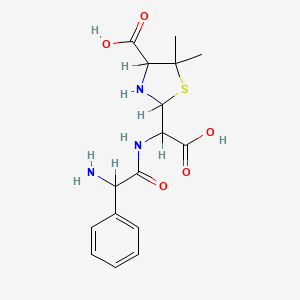
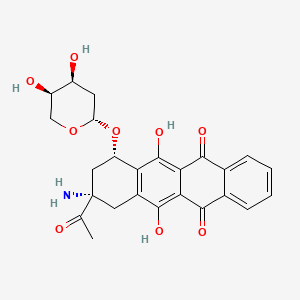
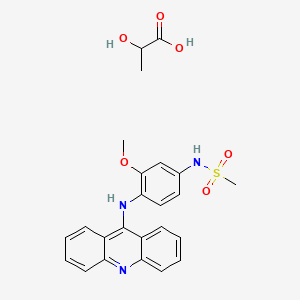
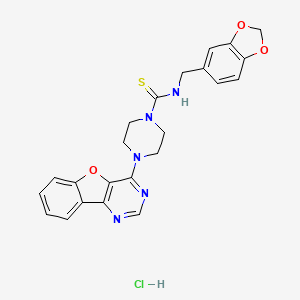
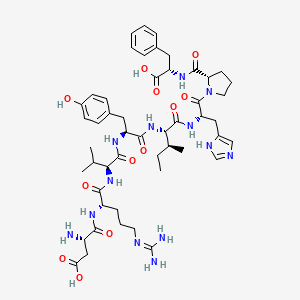
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
